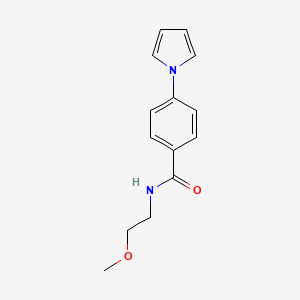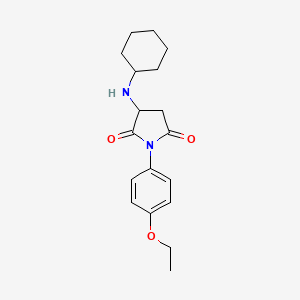![molecular formula C18H16BrNO2 B4894776 8-[3-(2-bromophenoxy)propoxy]quinoline](/img/structure/B4894776.png)
8-[3-(2-bromophenoxy)propoxy]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-[3-(2-bromophenoxy)propoxy]quinoline, also known as BRQ, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
作用機序
The mechanism of action of 8-[3-(2-bromophenoxy)propoxy]quinoline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, 8-[3-(2-bromophenoxy)propoxy]quinoline has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators. 8-[3-(2-bromophenoxy)propoxy]quinoline has also been shown to inhibit the activation of nuclear factor kappa B, a transcription factor involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects
8-[3-(2-bromophenoxy)propoxy]quinoline has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. 8-[3-(2-bromophenoxy)propoxy]quinoline has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. In addition, 8-[3-(2-bromophenoxy)propoxy]quinoline has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 8-[3-(2-bromophenoxy)propoxy]quinoline in lab experiments is its wide range of potential therapeutic applications. It has been shown to exhibit activity against various types of cancer cells, as well as against bacteria and fungi. Another advantage is its relatively low toxicity, making it a safer alternative to other compounds that exhibit similar activities. However, one limitation of using 8-[3-(2-bromophenoxy)propoxy]quinoline in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 8-[3-(2-bromophenoxy)propoxy]quinoline. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to develop more efficient synthesis methods that can produce 8-[3-(2-bromophenoxy)propoxy]quinoline in larger quantities. Additionally, further studies are needed to determine the optimal dosage and administration route for 8-[3-(2-bromophenoxy)propoxy]quinoline in various therapeutic applications. Finally, research is needed to evaluate the safety and efficacy of 8-[3-(2-bromophenoxy)propoxy]quinoline in clinical trials.
Conclusion
In conclusion, 8-[3-(2-bromophenoxy)propoxy]quinoline is a promising compound that has gained attention in scientific research due to its potential therapeutic properties. Its wide range of potential applications, low toxicity, and relatively simple synthesis method make it an attractive candidate for further study. Future research on 8-[3-(2-bromophenoxy)propoxy]quinoline will likely focus on elucidating its mechanism of action, developing more efficient synthesis methods, and evaluating its safety and efficacy in clinical trials.
合成法
8-[3-(2-bromophenoxy)propoxy]quinoline can be synthesized through a multistep process that involves the reaction of 2-bromophenol with 3-chloropropylamine, followed by the reaction of the resulting product with 8-hydroxyquinoline. The final product is purified through recrystallization and characterized through various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
科学的研究の応用
8-[3-(2-bromophenoxy)propoxy]quinoline has been the subject of various scientific studies due to its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities, making it a promising candidate for the development of new drugs. 8-[3-(2-bromophenoxy)propoxy]quinoline has also been studied for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
8-[3-(2-bromophenoxy)propoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO2/c19-15-8-1-2-9-16(15)21-12-5-13-22-17-10-3-6-14-7-4-11-20-18(14)17/h1-4,6-11H,5,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYDVRITSVRLLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCOC2=CC=CC3=C2N=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198401 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
8-[3-(2-Bromophenoxy)propoxy]quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-N-[2-(1-methylcyclopropyl)phenyl]benzamide](/img/structure/B4894698.png)
![N-(4-chlorophenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B4894700.png)
![1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B4894706.png)

![3-bromo-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide](/img/structure/B4894719.png)
![2-fluoro-N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}benzamide](/img/structure/B4894728.png)
![1-[2-(diethylamino)-2-oxoethyl]-N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4894735.png)
![2-chloro-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B4894741.png)
![2-(ethylthio)ethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4894747.png)

![1-(4-chlorobenzyl)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4894770.png)
![methyl N-(2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-beta-alaninate](/img/structure/B4894777.png)
